diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C34H42N4O6S This compound is notable for its intricate structure, which includes a pyrazole ring, a morpholinylsulfonyl group, and a pyridine ring
Preparation Methods
The synthesis of diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the morpholinylsulfonyl group and the pyridine ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
Diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other similar compounds, such as:
- Diisobutyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Diisobutyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Diisobutyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
These compounds share similar structural features but differ in the substituents attached to the pyrazole and pyridine rings, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C36H44N4O7S |
---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2,6-dimethyl-4-[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H44N4O7S/c1-23(2)21-46-35(41)31-25(5)37-26(6)32(36(42)47-22-24(3)4)33(31)30-20-40(28-10-8-7-9-11-28)38-34(30)27-12-14-29(15-13-27)48(43,44)39-16-18-45-19-17-39/h7-15,20,23-24,33,37H,16-19,21-22H2,1-6H3 |
InChI Key |
DHZNYYYKZIQGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5)C(=O)OCC(C)C |
Origin of Product |
United States |
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